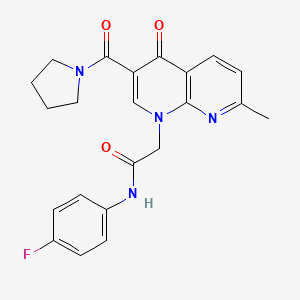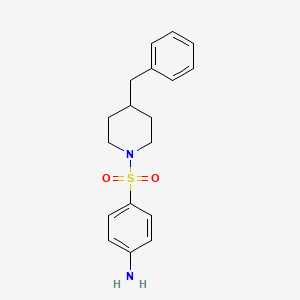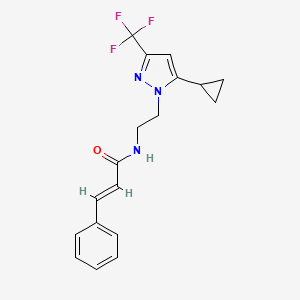![molecular formula C23H19N3O4 B2701359 N-[4-(4-methoxyphenyl)-6-methyl-5-oxo-2-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide CAS No. 885170-74-1](/img/structure/B2701359.png)
N-[4-(4-methoxyphenyl)-6-methyl-5-oxo-2-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. It also has a pyridazine ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms. The presence of a carbonyl group (C=O) and an amide group (CONH2) can also be inferred from the name .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and pyridazine rings would contribute to the compound’s aromaticity, which could influence its chemical reactivity. The methoxy (OCH3) groups attached to the phenyl rings could have an electron-donating effect, which might influence the compound’s reactivity and the position of any subsequent reactions .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the aromatic rings and the electron-donating methoxy groups. The carbonyl and amide groups could potentially undergo various reactions, such as nucleophilic addition or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings might increase its stability and potentially its boiling point and melting point. The presence of polar functional groups like the amide could influence its solubility .Scientific Research Applications
Synthesis of Antiprotozoal Agents
Compounds with similar structures have been synthesized and evaluated for their antiprotozoal activity. For instance, derivatives of imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share some structural motifs with the compound , have been investigated for their potential as antiprotozoal agents. These compounds have shown strong DNA affinities and significant in vitro and in vivo activity against protozoal infections such as Trypanosoma and Plasmodium falciparum, suggesting a potential research application for the compound in the development of new treatments for protozoal diseases (Ismail et al., 2004).
Development of Kinase Inhibitors
Research into N-substituted dihydropyridine-3-carboxamides has led to the discovery of selective inhibitors for the Met kinase superfamily. These compounds, by inhibiting the Met kinase, have shown potential in stopping tumor growth in various cancer models. The structural similarity suggests that N-[4-(4-methoxyphenyl)-6-methyl-5-oxo-2-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide could be explored for its potential as a kinase inhibitor, offering insights into cancer treatment strategies (Schroeder et al., 2009).
Novel Synthetic Routes and Material Synthesis
Studies on the synthesis of imidate derivatives of thiophene and furan highlight the utility of these compounds in synthesizing materials with potential electronic and optical properties. The methodologies developed for these syntheses can provide a foundation for exploring the synthesis of N-[4-(4-methoxyphenyl)-6-methyl-5-oxo-2-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide and investigating its properties and applications in material science (Barcock et al., 1994).
Chemosensor Development
The development of chemosensors for metal ions and other analytes is another potential application area. Compounds with furan-2-carboxamide groups have been used to create sensors for the discriminative detection of ions such as Cd2+ and CN−. This suggests the possibility of using or modifying N-[4-(4-methoxyphenyl)-6-methyl-5-oxo-2-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide for similar applications in detecting and measuring environmental pollutants or in biochemical assays (Ravichandiran et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-6-methyl-5-oxo-2-phenylpyridazin-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-15-21(27)20(16-10-12-18(29-2)13-11-16)22(24-23(28)19-9-6-14-30-19)26(25-15)17-7-4-3-5-8-17/h3-14H,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSIQEVOAMIBSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C(C1=O)C2=CC=C(C=C2)OC)NC(=O)C3=CC=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methoxyphenyl)-6-methyl-5-oxo-2-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Cyanooxan-4-yl)-2-[3-(difluoromethoxy)-4-methoxyphenyl]acetamide](/img/structure/B2701278.png)

![4-(dimethylsulfamoyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2701284.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2701285.png)


![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2701290.png)

![Methyl 3-{[({4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/structure/B2701294.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2701295.png)

![2-(2-oxo-2-(piperidin-1-yl)ethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2701298.png)
